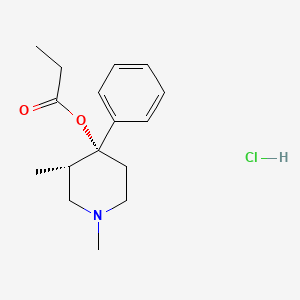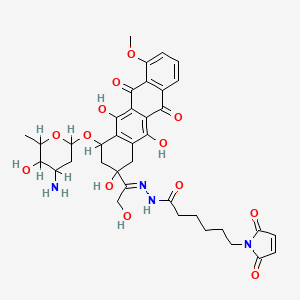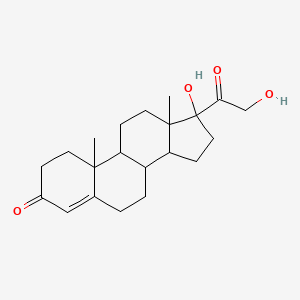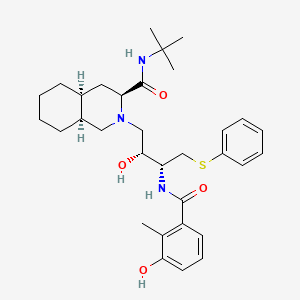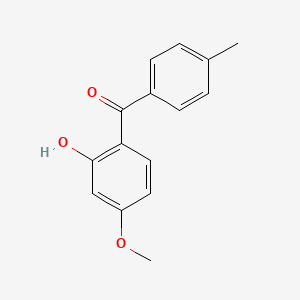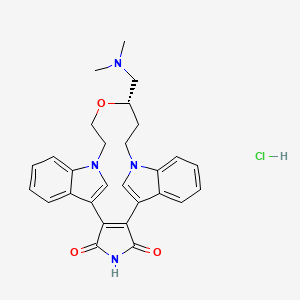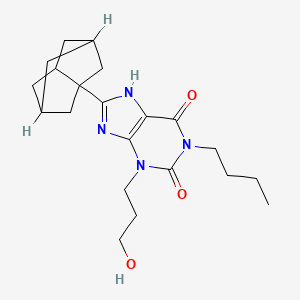
1-Butyl-3-(3-hydroxypropyl)-8-(2,5-methanooctahydropentalene-3a-yl)-3,7-dihydro-1H-purine-2,6-dione
概要
説明
PSB 36 is a potent and selective antagonist of the adenosine A1 receptor. It is known for its high binding affinity and selectivity, making it a valuable tool in scientific research, particularly in the study of adenosine receptors and their roles in various physiological processes .
科学的研究の応用
PSB 36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and activity of adenosine receptors.
Biology: Helps in understanding the role of adenosine receptors in various biological processes, including neurotransmission and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions such as pain, inflammation, and cardiovascular diseases.
Industry: Used in the development of new drugs targeting adenosine receptors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PSB 36 involves several steps, starting with the preparation of the core xanthine structure. The key steps include:
Formation of the xanthine core: This is typically achieved through the condensation of a suitable amine with a xanthine precursor.
Introduction of the butyl group: This step involves the alkylation of the xanthine core with a butyl halide under basic conditions.
Addition of the hydroxypropyl group: This is achieved through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the xanthine core.
Incorporation of the noradamantyl group:
Industrial Production Methods
Industrial production of PSB 36 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the key steps, ensuring high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
化学反応の分析
Types of Reactions
PSB 36 undergoes several types of chemical reactions, including:
Oxidation: PSB 36 can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of PSB 36 can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: PSB 36 can undergo nucleophilic substitution reactions, where the hydroxypropyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
作用機序
PSB 36 exerts its effects by selectively binding to the adenosine A1 receptor, blocking the action of adenosine. This inhibition modulates various physiological processes, including neurotransmission, cardiovascular function, and immune response. The molecular targets and pathways involved include the inhibition of adenylyl cyclase activity, leading to decreased cyclic adenosine monophosphate levels and subsequent downstream effects .
類似化合物との比較
Similar Compounds
DPCPX: Another selective adenosine A1 receptor antagonist, but with lower selectivity compared to PSB 36.
ZM 241385: A selective adenosine A2A receptor antagonist, used for comparison in studies involving adenosine receptor subtypes
Uniqueness of PSB 36
PSB 36 is unique due to its high selectivity and potency for the adenosine A1 receptor. This makes it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes. Its greater selectivity compared to other antagonists like DPCPX highlights its importance in research .
特性
IUPAC Name |
1-butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-2-3-5-25-18(27)16-17(24(20(25)28)6-4-7-26)23-19(22-16)21-11-13-8-14(12-21)10-15(21)9-13/h13-15,26H,2-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIXJYFYPFMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470675 | |
| Record name | PSB 36 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
524944-72-7 | |
| Record name | PSB 36 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)


